molecular formula C16H18ClN7 B6471546 5-chloro-6-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile CAS No. 2640842-37-9

5-chloro-6-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile

カタログ番号: B6471546
CAS番号: 2640842-37-9
分子量: 343.8 g/mol
InChIキー: OKPLMSCJJUDMHJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Chloro-6-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 5, a nitrile group at position 3, and a piperazine-linked pyrimidine moiety at position 5. The pyrimidine ring is further functionalized with a dimethylamino group at position 6. Its molecular formula is C₁₇H₂₀ClN₇, with a molecular weight of 373.84 g/mol (calculated based on structural data from ). The compound’s InChIKey is UKXPYUVVFBZNTL-UHFFFAOYSA-N, and its SMILES string is ClC1=CC(C#N)=CN=C1N1CCN(C2C=C(C)N=C(N(C)C)N=2)CC1, indicating its planar aromatic system and flexible piperazine linker.

This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors, particularly those targeting rearranged during transfection (RET) kinases, as suggested by patents describing analogous pyridine-carbonitrile derivatives ().

特性

IUPAC Name

5-chloro-6-[4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN7/c1-22(2)14-8-15(21-11-20-14)23-3-5-24(6-4-23)16-13(17)7-12(9-18)10-19-16/h7-8,10-11H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPLMSCJJUDMHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC(=C1)N2CCN(CC2)C3=C(C=C(C=N3)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN7
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its combination of pyridine, pyrimidine, and piperazine subunits. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituent on Pyrimidine Molecular Formula Molecular Weight (g/mol) Key Differences Potential Implications
5-Chloro-6-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile 6-(dimethylamino) C₁₇H₂₀ClN₇ 373.84 Reference compound Likely moderate lipophilicity due to dimethylamino group; potential kinase inhibition
5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile () 2-(dimethylamino)-6-methyl C₁₇H₂₀ClN₇ 373.84 Methyl at pyrimidine C6, dimethylamino at C2 Increased steric hindrance; altered binding affinity compared to reference
5-Chloro-6-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile () 6-(morpholin-4-yl) C₁₈H₂₁ClN₈O 424.87 Morpholine replaces dimethylamino Enhanced solubility due to morpholine’s polarity; possible pharmacokinetic advantages
2-{4-[6-(quinolin-8-yloxy)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile () 6-(quinolin-8-yloxy) C₂₃H₁₉N₇O 409.45 Bulky quinoline substituent Higher lipophilicity; potential for DNA intercalation or topoisomerase inhibition

Key Observations

Substituent Position and Bioactivity: The reference compound’s 6-(dimethylamino)pyrimidine group contrasts with the 2-(dimethylamino)-6-methylpyrimidine analog (). The positional shift of the dimethylamino group (C6 vs. C2) may alter hydrogen-bonding interactions with kinase ATP-binding pockets, as seen in other pyrimidine-based inhibitors . The morpholin-4-yl variant () introduces a polar oxygen atom, which could improve aqueous solubility but reduce membrane permeability compared to the dimethylamino group.

Pharmacokinetic Considerations: Dimethylamino and morpholine groups are common in CNS-targeting drugs due to their balance of lipophilicity and solubility. The reference compound’s dimethylamino group may favor blood-brain barrier penetration .

Research Findings and Limitations

  • Synthesis and Commercial Availability : The reference compound is listed in commercial catalogs (e.g., Life Chemicals) at $85.5/2μmol (), suggesting its use as a building block in drug discovery.
  • For example, Formula I in features a pyrazolo[1,5-a]pyridine-carbonitrile scaffold with demonstrated RET inhibition.
  • Gaps in Evidence: Experimental data on binding affinity, solubility, or toxicity for the reference compound are absent. Comparisons rely on structural extrapolation and known pharmacophore trends.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。